1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis. The resulting triazole intermediate is then further functionalized to introduce the pyridin-2-yl and chloro-methylphenyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic applications.
Medicine: It has been investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties make it suitable for use in materials science and as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea
N-(3-chloro-4-methylphenyl)-1-azepanecarboxamide
3-chloro-4-methylphenyl isocyanate
Uniqueness: 1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of functional groups and its potential applications in various fields. Its triazole ring and pyridine group contribute to its distinct chemical properties, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-5-6-10(8-11(9)16)20-14(12-4-2-3-7-17-12)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIVXFCZOBXWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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